Metamidophos-d6
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Overview
Description
Metamidophos-d6 is a deuterated analog of the organophosphate insecticide methamidophos. It is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful as a reference material in various analytical applications. The molecular formula of this compound is C2H2D6NO2PS, and it has a molecular weight of 147.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metamidophos-d6 involves the deuteration of methamidophos. This process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium sources and advanced techniques to achieve high yields and purity. The production is carried out under stringent regulatory standards to meet the requirements for analytical reference materials .
Chemical Reactions Analysis
Types of Reactions
Metamidophos-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Metamidophos-d6 is widely used in scientific research for several applications:
Analytical Chemistry: It serves as a reference standard for method development, validation, and quality control in the analysis of methamidophos.
Environmental Testing: Used in environmental studies to trace and quantify methamidophos residues.
Pharmacokinetics: Helps in studying the metabolic pathways and degradation of methamidophos in biological systems.
Toxicology: Used to investigate the toxicological effects and mechanisms of methamidophos and its metabolites
Mechanism of Action
Metamidophos-d6, like its parent compound methamidophos, exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing overstimulation of nerve cells and resulting in symptoms of toxicity. The molecular targets include acetylcholinesterase and related pathways involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Methamidophos: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
Acephate: Another organophosphate insecticide that degrades to methamidophos.
Parathion: A related organophosphate with similar mechanisms of action but different chemical structure.
Uniqueness
Metamidophos-d6 is unique due to its deuterium labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
[amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKVPIKMPCQWCG-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(N)SC([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO2PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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